MFI8 -

MFI8

Catalog Number: EVT-1345320
CAS Number:
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MFI8 was synthesized as part of a research initiative aimed at discovering small molecules that could either activate or inhibit mitofusins. The compound was developed through a combination of in silico pharmacophore modeling and experimental validation, with the goal of identifying agents capable of influencing mitochondrial behavior for therapeutic purposes .

Classification

MFI8 falls under the category of mitofusin inhibitors. It is classified as a small organic molecule that interacts specifically with mitochondrial proteins to alter their function. This classification is significant in the context of drug development, especially for targeting diseases associated with mitochondrial dysfunction.

Synthesis Analysis

Methods

The synthesis of MFI8 involved several key steps:

  1. In Silico Screening: A pharmacophore model was created to identify potential small molecules that could mimic specific amino acid residues of mitofusin-2. The model included features such as hydrophobic groups and aromatic rings, crucial for binding interactions .
  2. Library Screening: An extensive library of over 13 million commercially available compounds was screened against the pharmacophore model using software tools designed for molecular docking .
  3. Selection and Validation: From the initial hits, a subset of candidates was selected based on their predicted binding affinity and drug-like properties. Experimental validation confirmed the effectiveness of MFI8 in inhibiting mitochondrial fusion .

Technical Details

The synthesis process emphasized the importance of structural diversity and molecular interactions. The final compound, MFI8, was optimized to ensure it met criteria for biological activity while maintaining favorable pharmacokinetic properties.

Molecular Structure Analysis

Structure

MFI8 has a relatively simple molecular structure characterized by functional groups that facilitate its interaction with mitofusins. The precise molecular formula and three-dimensional conformation have been elucidated through various spectroscopic techniques.

Data

  • Molecular Formula: Not explicitly provided in the search results.
  • Molecular Weight: Not explicitly provided in the search results.
  • Key Functional Groups: Includes hydrophobic moieties and an aromatic system essential for its inhibitory action on mitofusins.
Chemical Reactions Analysis

Reactions

MFI8 primarily acts by binding to mitofusin-2, preventing its oligomerization necessary for mitochondrial fusion. This action leads to increased mitochondrial fragmentation and subsequent cellular apoptosis.

Technical Details

The mechanism involves competitive inhibition where MFI8 disrupts the normal function of mitofusins, which are critical for maintaining mitochondrial morphology and function. The compound's ability to induce apoptosis in cancer cells suggests it may alter metabolic pathways associated with cell survival .

Mechanism of Action

Process

MFI8 inhibits mitochondrial fusion by targeting mitofusin-2, leading to:

  1. Fragmentation of Mitochondria: By preventing the oligomerization of mitofusins, MFI8 promotes a fragmented state of mitochondria.
  2. Induction of Apoptosis: The fragmented mitochondria release pro-apoptotic factors, sensitizing cells to apoptotic stimuli, particularly in drug-resistant cancer cells .

Data

Studies have shown that treatment with MFI8 results in significant changes in mitochondrial morphology and functionality, correlating with enhanced apoptosis rates in AML cells resistant to standard therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Not specified in the search results but typically assessed during drug development.
  • Appearance: Generally presented as a crystalline solid or powder form.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications; specific data were not provided but are typically evaluated during synthesis optimization.
  • Reactivity: Reactivity profiles would include interactions with biological macromolecules, particularly proteins involved in mitochondrial dynamics.
Applications

MFI8 has potential applications primarily in cancer therapy, particularly:

  1. Targeting Drug Resistance: It may be used to enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to apoptosis.
  2. Research Tool: As a small molecule probe for studying mitochondrial dynamics and their role in disease mechanisms.
  3. Therapeutic Development: Future studies may explore its use as a lead compound for developing new drugs aimed at diseases characterized by mitochondrial dysfunction .
Introduction to Mitochondrial Dynamics & MFI8 Contextualization

Mitochondrial Fusion-Fission Machinery: Structural & Functional Overview

Mitochondrial dynamics are orchestrated by conserved GTPase proteins:

  • Fission: Cytosolic dynamin-related protein 1 (Drp1) translocates to mitochondrial constriction sites, oligomerizes into helices, and hydrolyzes GTP to sever both membranes. Adaptors (Mff, Fis1, MiD49/51) anchor Drp1 to the outer membrane [4] [7].
  • Outer membrane fusion: MFN1/2 dimerize trans-cellularly, tethering membranes via conformational changes in their GTPase and heptad repeat (HR) domains [1] [8].
  • Inner membrane fusion: OPA1 mediates cristae remodeling and inner membrane fusion, dependent on membrane potential [4] [7].

Table 1: Core Machinery of Mitochondrial Dynamics

ProcessMediatorsDomain OrganizationKey Functions
FissionDrp1GTPase, stalk, variable domainMembrane constriction via helical polymerization
Outer membrane fusionMFN1/MFN2N-terminal GTPase, HR1 domain, transmembrane anchor, HR2 domainMitochondrial tethering, lipid mixing
Inner membrane fusionOPA1GTPase, stalk, membrane anchorCristae maintenance, inner membrane fusion

Fusion promotes metabolic efficiency by mixing contents (e.g., mtDNA, metabolites), while fission isolates damaged components for mitophagy. Imbalances cause fragmented networks (excessive fission) or hyperfused mitochondria (excessive fusion), disrupting bioenergetics and cell survival [4] [7].

Mitofusins (MFN1/MFN2) as Key Fusion Regulators: Evolutionary Conservation & Isoform-Specific Roles

MFN1 and MFN2 share 80% sequence homology and domain architecture but exhibit distinct functional properties:

  • GTPase activity: MFN1 hydrolyzes GTP 8-fold faster than MFN2, making it the primary fusion effector. MFN2’s weaker activity limits its tethering capacity [3].
  • Functional divergence:
  • MFN1: Optimized for mitochondrial tethering via GTP-dependent oligomerization (250–450 kDa complexes) [3].
  • MFN2: Regulates endoplasmic reticulum (ER)-mitochondria tethering, influencing Ca²⁺ signaling, lipid transfer, and inflammasome activation [6] [9].
  • Compensation: Single-knockout studies show partial functional overlap; however, dual ablation in β-cells causes severe mtDNA depletion, mitochondrial fragmentation, and glucose intolerance [6].

Table 2: Functional Divergence of Mitofusin Isoforms

PropertyMFN1MFN2
GTPase activityHigh (kinetic preference for GTP hydrolysis)Low (delayed hydrolysis)
Mitochondrial tethering efficiencyHighModerate
ER-mitochondria tetheringMinimalCritical
Metabolic rolesFusion efficiency, OXPHOS maintenanceCalcium signaling, apoptosis regulation

Evolutionarily conserved from Drosophila (Fzo) to mammals, mitofusins enable mitochondrial adaptability to metabolic stress. Their dysregulation is linked to neurodegenerative diseases (Charcot-Marie-Tooth type 2A from MFN2 mutations) and diabetes (reduced β-cell insulin secretion) [1] [6].

Pharmacological Targeting of Mitochondrial Dynamics: Historical Challenges & Rationale

Prior to MFI8, targeting mitochondrial dynamics faced three hurdles:

  • Lack of specificity: Genetic knockdowns (e.g., Mfn1/2 deletion) disrupt multiple cellular processes, confounding mechanistic studies [6].
  • In vivo delivery limitations: Peptide-based tools (e.g., HR2-derived fusion activators) exhibit poor membrane permeability [1] [8].
  • Isoform selectivity: Most compounds could not distinguish between MFN1 and MFN2 due to structural similarity [2].

The rationale for pharmacologic targeting emerged from disease models:

  • Hyperfusion disorders: Cancer cells exploit fusion for chemoresistance; fragmentation agents could sensitize them to death [7].
  • Hypofusion disorders: Neurodegeneration involves excessive fission; fusion enhancers (e.g., MASM7) rescue connectivity [1] [8].

MFI8 addressed these gaps by directly inhibiting mitofusins, unlike broad-acting metabolic disruptors (e.g., CCCP).

MFI8: Emergence as a Selective Mitofusin Inhibitor

MFI8 (CAS# 694488-83-0) was identified through pharmacophore modeling targeting the HR2 domain of MFN2:

  • Chemical properties: Molecular weight 275.77 g/mol, formula C₁₆H₁₈ClNO, soluble in DMSO (100 mg/mL) [2] [5] [10].
  • Mechanism: Binds the HR2 domain, stabilizing mitofusins in an "anti-tethering" conformation that prevents GTPase domain oligomerization and subsequent fusion [1] [8].
  • Potency: Reduces mitochondrial aspect ratio (length/width) with an EC₅₀ of 4.8 μM within 6 hours. Minimal effects on MFN1/2-null cells confirm target specificity [2] [5].

Table 3: MFI8’s Impact on Mitochondrial and Cellular Parameters

ParameterEffect of MFI8Experimental System
Mitochondrial fusion↓ Aspect ratio (fragmentation)Live-cell imaging
Respiration↓ Oxygen consumption rate (OCR)Seahorse assay in islets
Apoptotic priming↑ Caspase-3/7 activation, cytochrome c releaseFluorogenic assays
DNA integrity↑ DNA damage (γH2AX foci)Immunofluorescence
ChemosensitizationPotentiates SMAC mimetics (e.g., BV6)Cell viability assays

MFI8’s unique actions include:

  • "Minority MOMP": Sub-lethal outer membrane permeabilization, activating caspase-3/7 without immediate cell death [1] [8].
  • Transcriptional reprogramming: Upregulates DNA damage response genes (e.g., GADD45A), linking mitochondrial fragmentation to nuclear signaling [8].

Unlike genetic ablation, MFI8 enables acute, reversible mitofusin inhibition, making it ideal for probing dynamic processes.

Properties

Product Name

MFI8

IUPAC Name

4-chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

InChI

InChI=1S/C16H18ClNO/c1-10-5-4-6-15(11(10)2)18-12(3)14-9-13(17)7-8-16(14)19/h4-9,12,18-19H,1-3H3

InChI Key

DYILWFVSLLZIIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.